![molecular formula C26H20BrN3OS B2403592 2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-44-8](/img/structure/B2403592.png)
2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
The compound “2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrrolo[3,2-d]pyrimidin-4(5H)-one ring, a phenyl group, a m-tolyl group, and a thioether linkage to a 4-bromobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4(5H)-one core, followed by the addition of the phenyl, m-tolyl, and 4-bromobenzyl groups. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4(5H)-one ring system is a heterocyclic structure containing nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the 4-bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Catalysis and Synthesis Pathways Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives are known for their broad synthetic applications due to their bioavailability. These compounds have a wide range of applicability and have been intensively investigated in recent years. The development of the main core, however, is challenging due to its structural existence. Various synthetic pathways are employed for the development of substituted derivatives of this compound using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The review by Parmar et al. (2023) focuses on the application of hybrid catalysts for the synthesis of pyrrolo[3,2-d]pyrimidine scaffolds, indicating the significance of these compounds in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials Compounds containing pyrimidine and pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives play a significant role in the field of optoelectronics. The incorporation of pyrimidine and pyrrolo[3,2-d]pyrimidin-4(5H)-one fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in various applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs), highly efficient red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. The review by Lipunova et al. (2018) highlights the applications of these compounds in optoelectronic devices, underscoring their significance in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Pharmacological Activities Pyrimidine derivatives, including pyrrolo[3,2-d]pyrimidin-4(5H)-one, are known for their wide range of biological activities. These compounds exhibit anticancer, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. The review by Rashid et al. (2021) discusses the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, indicating their potential in developing new therapeutic agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVULCNJTZVVJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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